molecular formula C18H21NO4S B4035897 methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate

Cat. No.: B4035897
M. Wt: 347.4 g/mol
InChI Key: AWJADGBBLODCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3-cyclopentylpropanoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.11912932 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Oxidative Cyclization in Synthesis

The oxidative cyclization of 3-oxopropanenitriles with α,β-unsaturated amides using manganese(III) acetate results in the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides. This method demonstrates the utility of related compounds in generating synthetically valuable intermediates with potential applications in drug discovery and development (Burgaz et al., 2007).

Stereoselective Synthesis of Analogues

The stereoselective synthesis of thienyl and furyl analogues of ephedrine showcases the application of related structural moieties in creating bioactive compounds. Starting from optically active cyanohydrins, this methodology provides a path for the development of enantiomerically pure analogues, highlighting the compound's role in medicinal chemistry research (Effenberger & Eichhorn, 1997).

Heterocyclic Building Blocks in Drug Design

Cyclic furan and thiophene derivatives are increasingly recognized for their potential as basic synthetic building blocks, especially in pharmaceutical drug design. These heterocycles serve as pharmacophores, underlying the compound's significance in the design and synthesis of new therapeutic agents (Kula et al., 2009).

Genotoxic and Carcinogenic Potential Assessment

The study of thiophene derivatives, including the assessment of genotoxic/mutagenic and carcinogenic potentials, is crucial in understanding the safety profile of new chemical entities. This research aids in discerning structure-toxicity relationships, instrumental in the regulatory assessment and development of safer pharmaceuticals (Lepailleur et al., 2014).

Development of Fluorescent Materials

The preparation of fluorescent materials from biomass-derived furfural and natural amino acids through cross-coupling reactions exemplifies the application of related compounds in materials science. These reactions facilitate the synthesis of compounds with extended π-conjugation, showing strong photoluminescence, which is relevant for the development of new materials for electronic and photonic applications (Tanaka et al., 2015).

Properties

IUPAC Name

methyl 2-(3-cyclopentylpropanoylamino)-4-(furan-2-yl)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-22-18(21)16-13(14-7-4-10-23-14)11-24-17(16)19-15(20)9-8-12-5-2-3-6-12/h4,7,10-12H,2-3,5-6,8-9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWJADGBBLODCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CO2)NC(=O)CCC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.